3-Phenyl-1-propanol is a natural product found in Swertia japonica, Manilkara zapota, and other organisms with data available.
3-Phenyl-1-propanol
CAS No.: 122-97-4
Cat. No.: VC21354229
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 122-97-4 |
---|---|
Molecular Formula | C9H12O |
Molecular Weight | 136.19 g/mol |
IUPAC Name | 3-phenylpropan-1-ol |
Standard InChI | InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
Standard InChI Key | VAJVDSVGBWFCLW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCCO |
Canonical SMILES | C1=CC=C(C=C1)CCCO |
Appearance | Liquid |
Boiling Point | 241 °C Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg 235.00 to 236.00 °C. @ 760.00 mm Hg |
Colorform | Colorless liquid Slightly viscous, colorless liquid |
Flash Point | Flash Point: 212 °F/ 100 °C/ closed cup |
Melting Point | -18 °C < -18 °C |
3-Phenyl-1-propanol, also known as 3-phenylpropan-1-ol, is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by its aromatic structure, which includes a benzene ring attached to a propyl chain with a hydroxyl group at the terminal end. This compound is known for its sweet, anise, and balsam-like flavor and aroma, making it a valuable component in various applications, including fragrances and flavorings.
Occurrence and Uses
3-Phenyl-1-propanol is naturally found in several food sources, with the highest concentrations observed in bilberries (Vaccinium myrtillus) and other fruits like guava and feyoa . It is also detected in mushrooms, highbush blueberries, and alcoholic beverages . Beyond its natural occurrence, this compound is widely used as a fragrance ingredient in decorative cosmetics, fine fragrances, shampoos, toilet soaps, and other toiletries . Additionally, it is utilized in non-cosmetic products such as household cleaners and detergents .
Research and Applications
3-Phenyl-1-propanol has been involved in various research studies, including its role in the synthesis of pharmaceutical compounds and its use in chemical reactions. For instance, it has been used as a starting reagent in the enantioselective synthesis of dapoxetine . Additionally, its hydrogenation properties have been explored using water-soluble organometallic complexes .
Applications in Synthesis
Application | Description |
---|---|
Pharmaceutical Synthesis | Used in the synthesis of dapoxetine |
Chemical Reactions | Involved in hydrogenation reactions using organometallic complexes |
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